Superior In Vivo Glucose-Lowering Potency of BMOV Compared to Inorganic Vanadyl Sulfate
BMOV demonstrates a clear, quantifiable increase in potency over the inorganic comparator vanadyl sulfate (VS). In dose-response studies using streptozotocin (STZ)-induced diabetic rats, the effective dose for 50% glucose reduction (ED50) for BMOV was substantially lower than that for VS following both oral and intraperitoneal (i.p.) administration [1]. This indicates that BMOV achieves equivalent therapeutic efficacy at a significantly lower molar dose, a critical advantage for reducing the potential for vanadium-associated toxicity [2].
| Evidence Dimension | ED50 for Plasma Glucose Lowering (Oral Gavage) |
|---|---|
| Target Compound Data | 0.5 mmol/kg |
| Comparator Or Baseline | Vanadyl Sulfate (VS): 0.9 mmol/kg (estimated) |
| Quantified Difference | BMOV is approximately 1.8-fold more potent (requires ~44% lower dose) |
| Conditions | STZ-diabetic rats, oral gavage administration [1] |
Why This Matters
This 1.8-fold difference in oral ED50 directly translates to lower compound requirements per study or per dose, reducing cost-per-experiment for in vivo work and mitigating systemic vanadium burden, a key selection criterion for long-term diabetes studies.
- [1] McNeill JH, Yuen VG, Dai S, Orvig C. Increased potency of vanadium using organic ligands. Mol Cell Biochem. 1995 Dec 6-20;153(1-2):175-80. doi: 10.1007/BF01075935. PMID: 8927036. View Source
- [2] Yuen VG, Orvig C, McNeill JH. Comparison of the glucose-lowering properties of vanadyl sulfate and bis(maltolato)oxovanadium(IV) following acute and chronic administration. Can J Physiol Pharmacol. 1995 Jan;73(1):55-64. doi: 10.1139/y95-008. PMID: 7600453. View Source
